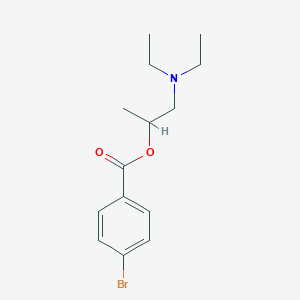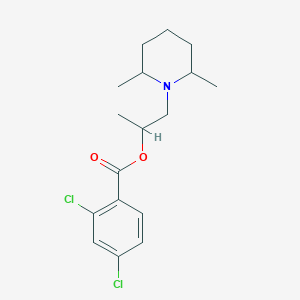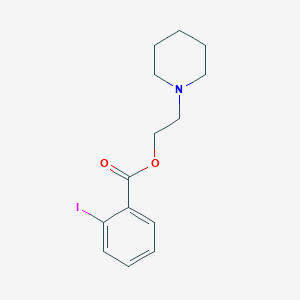
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine, also known as IRGACURE 369, is a photoinitiator used in various applications such as polymerization, printing, and coatings. It is a highly efficient and stable photoinitiator that can be activated by low-energy UV light.
Wirkmechanismus
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 works by absorbing UV light and generating free radicals that initiate polymerization reactions. Upon exposure to UV light, this compound 369 undergoes a photochemical reaction that produces a highly reactive species known as a radical cation. This radical cation then initiates polymerization reactions by abstracting a hydrogen atom from a monomer molecule, leading to the formation of a new radical that propagates the polymerization process.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound 369. However, studies have shown that it is not toxic to cells and does not cause any significant changes in gene expression or cell morphology. This compound 369 has also been shown to be biocompatible and safe for use in dental materials.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 offers several advantages for lab experiments. It is a highly efficient and stable photoinitiator that can be activated by low-energy UV light, making it ideal for use in various applications. It also has a high purity and yield, which ensures consistency in experimental results. However, this compound 369 has some limitations in lab experiments. It has a limited solubility in some solvents, which can affect its performance in certain applications. It is also sensitive to oxygen, which can lead to premature polymerization and affect experimental results.
Zukünftige Richtungen
For research include the synthesis of new derivatives and the development of new applications.
Synthesemethoden
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 can be synthesized by reacting 1-(3,5-ditert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with 1-phenylpyrrolidine in the presence of a base such as potassium carbonate. The reaction yields this compound 369 as a white solid with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 has been extensively used in scientific research as a photoinitiator for polymerization reactions. It is commonly used in the production of dental materials, adhesives, and coatings. This compound 369 is also used in the printing industry as a photoinitiator for UV-curable inks. Its high efficiency and stability make it a popular choice for various applications.
Eigenschaften
Molekularformel |
C25H33NO |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
(3,5-ditert-butylphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C25H33NO/c1-24(2,3)21-14-20(15-22(16-21)25(4,5)6)23(27)26-13-12-19(17-26)18-10-8-7-9-11-18/h7-11,14-16,19H,12-13,17H2,1-6H3 |
InChI-Schlüssel |
YKTMYOXHJCKYBO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)






![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)

![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)

![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)
